molecular formula C9H6F3N3 B2397863 2-Imidazol-1-yl-3-(trifluoromethyl)pyridine CAS No. 190198-41-5

2-Imidazol-1-yl-3-(trifluoromethyl)pyridine

Cat. No.: B2397863
CAS No.: 190198-41-5
M. Wt: 213.163
InChI Key: PPIVCGSZVYUMJH-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-3-(trifluoromethyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings, with a trifluoromethyl group attached to the pyridine ring

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the imidazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

2-Imidazol-1-yl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: This compound lacks the trifluoromethyl group but shares the imidazole and pyridine rings.

    4-(Trifluoromethyl)imidazole: This compound has a trifluoromethyl group attached to the imidazole ring instead of the pyridine ring.

Uniqueness

2-Imidazol-1-yl-3-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and pyridine rings along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-imidazol-1-yl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-14-8(7)15-5-4-13-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIVCGSZVYUMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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